1,2-Diisonicotinoylhydrazine-d8
Description
1,2-Diisonicotinoylhydrazine-d8 (CAS 4329-75-3) is a deuterated derivative of 1,2-diisonicotinoylhydrazine, featuring eight deuterium atoms replacing hydrogen in its structure. Its molecular formula is C₁₂H₁₀N₄O₂, with a molecular weight of 242.2 g/mol . The compound consists of a hydrazine backbone substituted with two isonicotinoyl groups (pyridine-4-carbonyl), which confer unique electronic and steric properties. The deuterated form is primarily utilized in isotopic labeling studies to investigate metabolic pathways, stability, and pharmacokinetics .
Properties
Molecular Formula |
C₁₂H₂D₈N₄O₂ |
|---|---|
Molecular Weight |
250.28 |
Synonyms |
Isonicotinic Acid N’-(Pyridine-d8-4-carbonyl)hydrazide; N,N’-Bis(4-picolinoyl-d8)hydrazine; N,N’-Diisonicotinoylhydrazine-d8; NSC 39301-d8; NSC 52961-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Substituent Effects
Acylated and alkylated hydrazines exhibit distinct structural and functional differences. Below is a comparative analysis of key derivatives:
Key Observations :
- Acyl vs. Alkyl/Aryl Groups: Acylated hydrazines (e.g., isonicotinoyl, benzoyl) are generally more stable and less reactive than alkyl/aryl derivatives due to electron-withdrawing effects.
- Deuterated vs. Non-deuterated: Deuterium substitution in this compound reduces metabolic degradation rates, enhancing its utility in tracer studies compared to non-deuterated analogs .
Physical and Chemical Properties
Solubility and Stability
- This compound: The pyridine rings enhance solubility in polar solvents (e.g., DMSO, acetonitrile) and improve thermal stability .
- 1,2-Diphenylhydrazine: Low water solubility due to hydrophobic phenyl groups; prone to oxidation into benzidine derivatives, a known carcinogen .
- 1,2-Dimethylhydrazine : Volatile liquid with high reactivity; decomposes exothermically upon exposure to air .
Spectral Characteristics
- NMR and IR: Acylated hydrazines like this compound exhibit distinct carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ (IR) and aromatic proton signals in 1H NMR (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Deuterated compounds show isotopic peaks shifted by +8 Da, confirming deuteration .
Toxicity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
